molecular formula C24H27N7O2 B2643905 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1172705-85-9

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2643905
CAS No.: 1172705-85-9
M. Wt: 445.527
InChI Key: NRUHFZIDCFCIKT-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound incorporates several functional groups that contribute to its biological activity. The molecular formula is C24_{24}H27_{27}N7_{7}O2_{2}, with a molecular weight of approximately 445.53 g/mol. Its structure features a pyrazole ring fused with an oxadiazole moiety, which is known to enhance biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance:

  • In vitro Studies : Research indicates that derivatives of pyrazole and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one under review have shown moderate to high activity against HeLa and MCF-7 cancer cells, suggesting a mechanism involving apoptosis induction through both extrinsic and intrinsic pathways .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary tests indicate that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is often associated with antibacterial properties due to its ability to interact with bacterial enzymes.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications:

  • Cellular Pathways : Research has shown that compounds with oxadiazole moieties can modulate signaling pathways related to cell proliferation and apoptosis. This modulation may involve interactions with key proteins involved in cancer progression .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

Study Findings
Study on Anticancer ActivityCompounds similar to the target showed IC50_{50} values ranging from 5 to 20 µM against various cancer cell lines .
Antimicrobial EvaluationA derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .
Mechanistic StudyIndicated that the compound could induce apoptosis in cancer cells through upregulation of pro-apoptotic factors .

Properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)17-9-7-6-8-15(17)3)21(25)31(29-23)13-19(32)27-18-11-10-14(2)12-16(18)4/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUHFZIDCFCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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